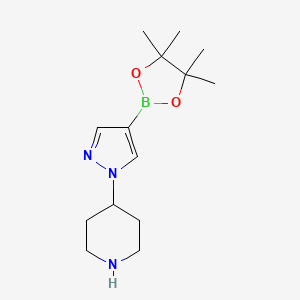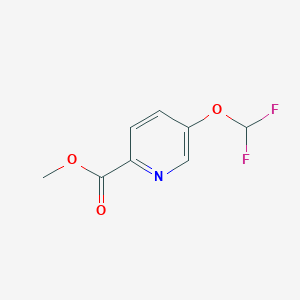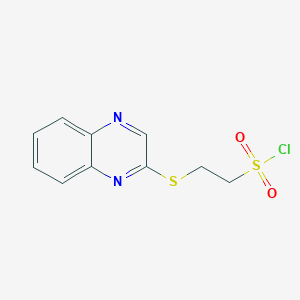
2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride
Übersicht
Beschreibung
2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H9ClN2O2S2 . It is also known by other names such as Ethanesulfonyl chloride, 2-(2-quinoxalinylthio)-;2-(Quinoxalin-2-ylthio)ethane-1-sulfonyl chloride .
Molecular Structure Analysis
The molecular structure of 2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride consists of a quinoxaline ring attached to an ethane-1-sulfonyl chloride group via a sulfanyl linkage . The molecular weight of the compound is 288.77 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Quinoxalines
Quinoxalines are recognized for their significant biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . The compound can serve as a precursor in synthesizing various quinoxaline derivatives, which are crucial in developing drugs to treat conditions like cancer, AIDS, and infectious diseases caused by pathogens such as bacteria and viruses .
Development of Anticancer Agents
The sulfonamide group in quinoxaline derivatives has been linked to a range of pharmacological activities. These derivatives are particularly noted for their potential as anticancer agents. By incorporating the sulfonyl chloride functionality, researchers can synthesize quinoxaline sulfonamides that may act as lead compounds in cancer treatment .
Anti-Inflammatory Applications
Quinoxaline sulfonamides also exhibit anti-inflammatory properties. The synthesis of these compounds involves the transformation of substituted amines with quinoxaline-containing sulfonyl chloride functionalities. This process can lead to the development of new anti-inflammatory medications .
Neuropharmacological Research
The neuropharmacological effects of quinoxaline derivatives make them candidates for treating neurological disorders. The compound’s structural framework allows for the creation of molecules that can interact with various neural pathways, potentially leading to breakthroughs in schizophrenia and other mental health treatments .
Antimicrobial and Antifungal Research
Due to their antimicrobial and antifungal effects, quinoxaline derivatives are essential in researching new treatments for infectious diseases. The compound’s ability to form salts with acids makes it a valuable tool in synthesizing agents that combat resistant strains of microbes and fungi .
Green Chemistry Synthesis
The compound’s relevance extends to green chemistry, where it is used to develop cost-effective and environmentally friendly synthetic routes. This is particularly important in creating sustainable methods for producing biologically active quinoxalines and their derivatives .
Eigenschaften
IUPAC Name |
2-quinoxalin-2-ylsulfanylethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S2/c11-17(14,15)6-5-16-10-7-12-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWCLTVKVJCHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



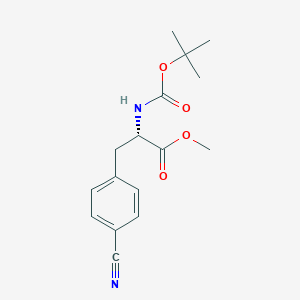
![3-Nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1426713.png)
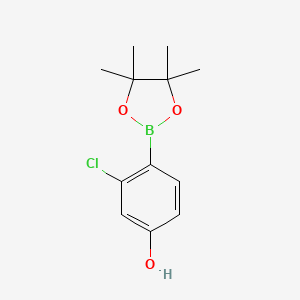

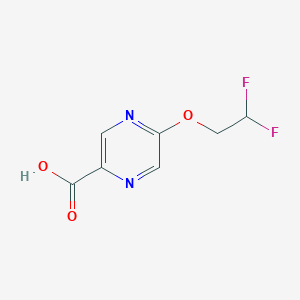

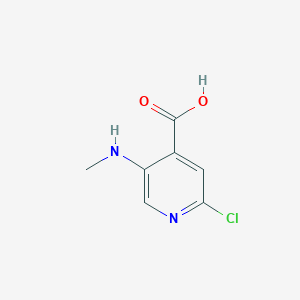
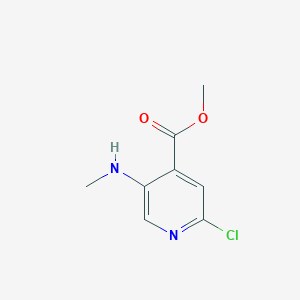
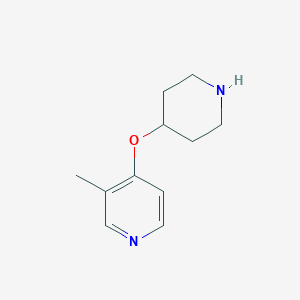

![1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid](/img/structure/B1426728.png)
